Lithium metaphosphate

説明

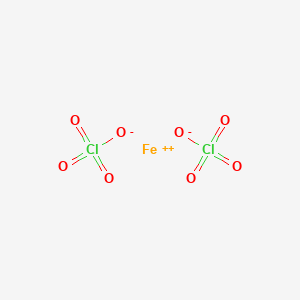

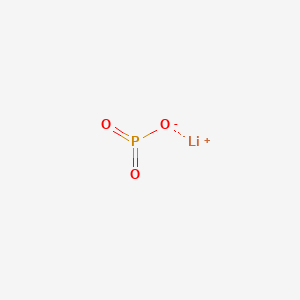

Lithium Metaphosphate (LiPO3) is a white powdery substance with a melting point of 656°C, a molecular formula of LiO3P, and a density of 2.46 g/ml . It has the highest specific heat and electrochemical potential of any element on the period table and the lowest density of any elements that are solid at room temperature . It can be used as a flocculant, and also as an analytical reagent .

Synthesis Analysis

Lithium Metaphosphate can be synthesized through sol-gel synthesis . The as-prepared samples are mostly partially crystalline, and densification heat treatments at 500 °C cause samples to crystallize . Heat capacity measurements have been conducted by means of DSC on both crystalline and glassy lithium metaphosphate, from room temperature up to the melting region .

Molecular Structure Analysis

The molecular structure of Lithium Metaphosphate has been studied using ab initio molecular electronic structure calculations . These calculations have been used to predict structural data such as radial and bond distribution functions . The metaphosphate group functions as a bridge between SnOx and carbon and results in excellent electrochemical stability during the charge/discharge process .

Chemical Reactions Analysis

Lithium Metaphosphate undergoes various chemical reactions. For instance, part of PO43- undergoes a hydrolysis reaction in water to form HPO42- and H2PO4- after the dissolution of Na3PO4 in water .

Physical And Chemical Properties Analysis

Lithium Metaphosphate has a melting point of 656°C and a density of 2.46 g/ml . It has the highest specific heat and electrochemical potential of any element on the period table and the lowest density of any elements that are solid at room temperature .

科学的研究の応用

Glass Formation : LiPO₃ aids in creating multilithium glass systems by reducing founding temperature-time parameters and increasing melt homogeneity in the Li2O-Li2SO4-P2O5 system (Nosenko et al., 2008).

Lithium Phosphate Compounds : It helps investigate ternary systems like Li2O- B2O3-P2O5 and Li2O-SiC2-P2O5, confirming the existence of lithium ortho-, pyro-, and metaphosphate compounds (Tien & Hummel, 1961).

Photoluminescent and Plasmonic Applications : LiPO₃ is crucial in developing photoluminescent Cu+, plasmonic Cu° nanoparticles, and Co2+ color centers (Misbah & Doweidar, 2021).

Magnetic Properties : Lithium cobalt metaphosphate, LiCo(PO3)3, has been synthesized and studied for its magnetic properties, though it shows no electrochemical activity in lithium cells (Choi & Hong, 2005).

Ion Conduction Studies : LiPO₃ is used to study Li+ ion transport in various forms, such as crystalline, glassy, and in polymer-metal salt complexes (Money & Hariharan, 2010).

Nuclear Magnetic Resonance (NMR) Studies : NMR spectroscopy is used to study lithium coordination in lithium phosphate glasses, including LiPO₃ (Alam et al., 1999).

Ionic-Electronic Conduction : Copper lithium phosphate glasses within the Li2O-Cu2O-P2O5 series exhibit mixed mobile ion effect (MMIE), indicating potential applications in energy and switching devices (Mugoni et al., 2014).

Viscosity and Glass Transition Studies : LiPO₃ is used in the study of lithium-zinc metaphosphate glasses to understand the influence of composition and structure on glass properties (Muñoz-Senovilla et al., 2015).

Ab Initio Molecular Orbital Calculations : These calculations help investigate the structure and vibrational properties of lithium and sodium metaphosphate glasses (Uchino & Yoko, 2000).

Synthesis and Ionic Conductivity : Li2P2S6, a novel crystalline lithium thiophosphate, has been synthesized and characterized for use in solid-state batteries (Dietrich et al., 2017).

Lithium Ion Conduction : Comparative studies on Li+ ion transport in various phases of lithium metaphosphate have shown significant improvements in conductivity in different forms (Money & Hariharan, 2007).

Internal Friction Studies : Research on lithium metaphosphate glasses containing potassium metaphosphate explored the effects of dissolved heavy water on internal friction and dielectric losses (Ass & Stevels, 1974).

将来の方向性

Lithium Metaphosphate and other lithium compounds are being studied for their potential in high-performance lithium storage . Future research will likely focus on improving the understanding of the formation process of lithium-ion batteries and developing tailored cell formation processes for current and future battery technologies .

特性

InChI |

InChI=1S/Li.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVHOJHOBHYHQL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

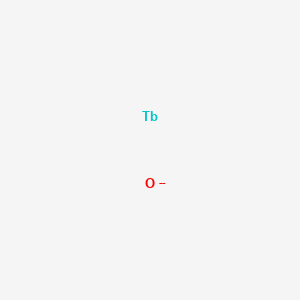

[Li+].[O-]P(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160250 | |

| Record name | Metaphosphoric acid, lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Lithium metaphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14749 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lithium metaphosphate | |

CAS RN |

13762-75-9 | |

| Record name | Metaphosphoric acid, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013762759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid, lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium metaphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)